molecular formula C15H11Cl3O B3023807 3-(3-Chlorophenyl)-3',4'-dichloropropiophenone CAS No. 898787-38-7

3-(3-Chlorophenyl)-3',4'-dichloropropiophenone

Cat. No.: B3023807
CAS No.: 898787-38-7
M. Wt: 313.6 g/mol
InChI Key: JSEGWVZVYNFZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-3',4'-dichloropropiophenone is a useful research compound. Its molecular formula is C15H11Cl3O and its molecular weight is 313.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Analysis

3-(3-Chlorophenyl)-3',4'-dichloropropiophenone and its related compounds have been studied in the context of environmental analysis. For instance, Castillo et al. (1997) researched the determination of phenolic compounds, including chlorophenols, in water and industrial effluents. They developed a method using liquid-solid extraction followed by liquid chromatography, highlighting the importance of these compounds in environmental monitoring (Castillo, Puig, & Barceló, 1997).

Toxicity and Biodegradability Studies

O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including chlorophenols, under methanogenic conditions. Their research is crucial in understanding the environmental impact and degradation pathways of these compounds (O'Connor & Young, 1989).

Photocatalytic Activity Research

Osifeko and Nyokong (2017) investigated the photooxidations of compounds like chlorophenol using asymmetric indium(III) phthalocyanines photosensitizers. This research is significant in exploring the photocatalytic activities of chlorophenol derivatives for environmental applications (Osifeko & Nyokong, 2017).

Polymer Synthesis

Research on the synthesis of high molecular weight poly(p-phenyleneethynylenes), as reported by Kloppenburg, Jones, and Bunz (1999), involved the use of compounds like 4-chlorophenol. Such studies are essential in the development of new polymeric materials with potential applications in various industries (Kloppenburg, Jones, & Bunz, 1999).

Electrochemical Studies

Pigani et al. (2007) conducted research on the electrochemical behavior of chlorinated phenols, highlighting their potential application in electrochemical sensors and environmental analysis (Pigani, Musiani, Pȋrvu, Terzi, Zanardi, & Seeber, 2007).

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEGWVZVYNFZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644451
Record name 3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-38-7
Record name 3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone
Reactant of Route 3
Reactant of Route 3
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone
Reactant of Route 4
Reactant of Route 4
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone
Reactant of Route 5
Reactant of Route 5
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone
Reactant of Route 6
Reactant of Route 6
3-(3-Chlorophenyl)-3',4'-dichloropropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.